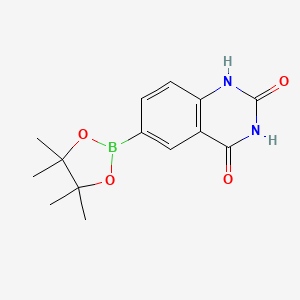

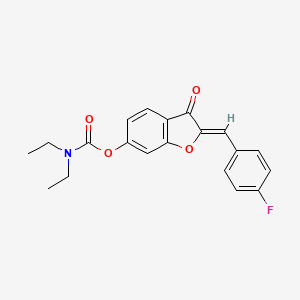

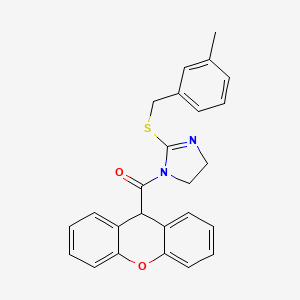

ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-formyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular weight of 167.16 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of pyrrole derivatives, including ethyl 5-formyl-1H-pyrrole-2-carboxylate, can be achieved through various methods. One common approach is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of metal-catalyzed conversion of primary diols and amines , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .Molecular Structure Analysis

The InChI code for ethyl 5-formyl-1H-pyrrole-2-carboxylate is1S/C8H9NO3/c1-2-12-8(11)7-4-3-6(5-10)9-7/h3-5,9H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

Pyrrole derivatives, including ethyl 5-formyl-1H-pyrrole-2-carboxylate, are known to exhibit a wide range of biological activities . They can undergo various chemical reactions, including condensation with carboxylic acids, intramolecular annulation, and cycloaddition .Physical And Chemical Properties Analysis

Ethyl 5-formyl-1H-pyrrole-2-carboxylate is a solid substance at room temperature . It has a molecular weight of 167.16 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Role in Physiological Activities

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . These molecules containing the Py-2-C skeleton have various biological functions .

Diabetes Molecular Marker

The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This suggests that ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate could potentially be used in the study or detection of diabetes.

Role in Lifestyle Diseases

Lifestyle diseases such as diabetes, heart disease, and cancer are sometimes strongly connected with a person’s diet. Pyrrole-2-carboxaldehyde (Py-2-C) derivatives are produced by the reaction of glucose and amino acids via the well-known Amadori and Maillard reactions . This suggests a potential role for ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate in the study of these diseases.

Role in Medicinal Hetero-aromatics

Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate, with its pyrrole ring, could potentially be used in the development of new medicinal compounds.

Role in Anticancer Research

Some pyrrole derivatives have shown good cytotoxic activity against some cancer cell lines . This suggests that ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate could potentially be used in anticancer research.

Role in Synthesis of Indole Derivatives

Pyrrole derivatives play a crucial role in the synthesis of indole derivatives, which are prevalent moieties present in many natural products . Ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate, as a pyrrole derivative, could potentially be used in the synthesis of indole derivatives.

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Zukünftige Richtungen

Given the diverse biological activities of pyrrole derivatives, there is significant interest in further exploring this class of compounds for potential therapeutic applications . Future research could focus on elucidating the exact mechanisms of action of these compounds, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies.

Eigenschaften

IUPAC Name |

ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-2-15-8(12)7-6(10(13)14)3-5(4-11)9-7/h3-4,9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXXCDACRPXMQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N1)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one](/img/structure/B2529521.png)

![3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2529522.png)

![5-((3,4-Dimethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529531.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2529533.png)

![1-(2-Methylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529535.png)

amino}acetamide](/img/structure/B2529537.png)